4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-methyl-9-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C19H17NO3/c1-12-3-5-14(6-4-12)20-10-16-17(22-11-20)8-7-15-13(2)9-18(21)23-19(15)16/h3-9H,10-11H2,1-2H3 |
InChI Key |
GDCBPCTXDYMPNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C=C4C)OC2 |
Origin of Product |
United States |
Preparation Methods
Core Chromene Synthesis via Pechmann Condensation
The chromeno-oxazinone framework originates from a coumarin precursor synthesized via the Pechmann reaction. This method involves condensing resorcinol derivatives with β-ketoesters in acidic conditions. For the target compound, 1-(2,4-dihydroxyphenyl)ethanone reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 4–6 hours to yield 7-hydroxy-4-methylcoumarin . The methyl group at position 4 is introduced via the ethyl acetoacetate’s acetyl moiety. This step typically achieves 75–85% yield after recrystallization from ethanol .
Critical Parameters
-
Temperature control (<10°C) minimizes side reactions.
-
Stoichiometric excess of ethyl acetoacetate (1.2 equiv) improves yield.
-
Acid choice: Sulfuric acid outperforms Lewis acids (e.g., FeCl3) in regioselectivity .
Oxazinone Ring Formation via Knoevenagel Cyclization
The oxazinone ring is constructed through a one-pot Knoevenagel condensation and cyclization sequence. In a representative protocol :
-
Intermediate Formation : 7-Hydroxy-4-methylcoumarin reacts with 4-methylbenzaldehyde in ethanol under reflux (80°C, 1 hour) to form a Knoevenagel adduct.
-
Cyclization : The adduct is treated with chloroacetyl chloride (1.1 equiv) and ammonium acetate (2.0 equiv) in dimethylformamide (DMF) at 100°C for 5 hours, inducing ring closure to form the oxazinone.
Reaction Mechanism
-
The aldehyde’s carbonyl undergoes nucleophilic attack by the coumarin’s active methylene group, forming a conjugated enone.
-
Chloroacetyl chloride introduces a chlorine-leaving group, enabling nucleophilic substitution by the amine from ammonium acetate.
-
Intramolecular cyclization eliminates HCl, yielding the oxazinone ring .
Yield Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | 89–92% |
| Temperature | 100°C | +15% vs. 80°C |
| Ammonium Acetate | 2.0 equiv | Max. cyclization |
Alternative Route: Fries Rearrangement and Hydrazone Condensation
A secondary route employs Fries rearrangement to functionalize the coumarin core before oxazinone formation :
-
Acetylation : 7-Hydroxy-4-methylcoumarin is acetylated with acetic anhydride (2.0 equiv) at 120°C for 2 hours.
-
Fries Rearrangement : The acetylated product undergoes AlCl3-catalyzed rearrangement (140–160°C, 4 hours) to yield 8-acetyl-7-hydroxy-4-methylcoumarin.
-
Hydrazone Formation : Condensation with 4-methylphenylhydrazine in ethanol (reflux, 3 hours) forms a hydrazone intermediate.
-
Oxazinone Cyclization : Treatment with phosphorus oxychloride (POCl3) in DMF at 60°C for 6 hours initiates Vilsmeier-Haack reaction, cyclizing the hydrazone into the oxazinone .
Advantages and Limitations
-
Higher Functionalization Control : Fries rearrangement allows precise acetyl positioning (C-8).
-
Lower Yield : Multi-step process reduces overall yield to 65–70% .
Greener One-Pot Synthesis in Ethanol
Recent advancements emphasize solvent sustainability. A one-pot method avoids isolating intermediates :
-
Reagents : 4-Methylbenzaldehyde (1.0 equiv), 7-hydroxy-4-methylcoumarin (1.0 equiv), ammonium acetate (2.0 equiv), and chloroacetamide (1.1 equiv) are mixed in ethanol.
-
Reaction : Refluxed at 80°C for 2 hours, yielding the target compound directly.
Key Benefits
-
Reduced Steps : Eliminates intermediate purification.
-
Eco-Friendly : Ethanol replaces toxic DMF.
Structural Characterization and Validation
Synthetic products are validated via spectroscopic methods:
-
FT-IR : Lactone C=O stretch at 1,715 cm⁻¹; oxazinone C-O-C at 1,250 cm⁻¹ .
-
¹H NMR : Methyl groups at δ 2.35 (C-4 CH3) and δ 2.28 (C-4’ CH3 on phenyl); oxazinone protons as multiplet (δ 4.10–4.30) .
-
Mass Spectrometry : Molecular ion peak at m/z 335.4 [M+H]⁺ .
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Solvent | Key Advantage |
|---|---|---|---|---|
| Knoevenagel-DMF | 2 | 89–92% | DMF | High efficiency |
| Fries-Hydrazone | 4 | 65–70% | Toluene/DMF | Functional group control |
| One-Pot Greener | 1 | 82–85% | Ethanol | Sustainability |
Industrial-Scale Considerations
For bulk synthesis, the one-pot ethanol method is preferred due to lower solvent costs and waste. However, the Knoevenagel-DMF route offers higher reproducibility for pharmaceutical-grade material . Critical challenges include:
Chemical Reactions Analysis
Types of Reactions
4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic and aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential anti-mycobacterial properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 4-methyl-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Physicochemical Properties
Chromeno-oxazin derivatives are distinguished by substituents on the phenyl rings (positions 3 and 9) and the oxazinone core. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (CF₃) groups (e.g., 4h) increase molecular polarity, correlating with higher melting points (154–156°C vs. 122–123°C for 4d) .
- Hydrophobic Substituents : The 4-methylphenyl group in the target compound likely enhances lipophilicity (logP ~4.68, similar to STL463069 ), favoring membrane permeability.
Structural and Functional Insights
- Steric Effects : Bulky substituents (e.g., 4-ethylphenyl in ) may hinder rotational freedom, affecting binding pocket interactions. The target compound’s 4-methylphenyl group balances steric bulk and flexibility.
- Hydrogen Bonding : Hydroxyalkyl chains (e.g., 4-hydroxybutyl in 4d) enhance solubility but reduce logP. The absence of such groups in the target compound suggests optimized lipophilicity for CNS or membrane-targeted applications .
Q & A
Q. What are the established synthetic routes for chromeno-oxazine derivatives like 4-methyl-9-(4-methylphenyl)-substituted compounds?
Chromeno-oxazine derivatives are typically synthesized via multi-step pathways. A common approach involves:
- Pechmann condensation to form the chromene core using substituted resorcinol and β-ketoesters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .
- Oxazine ring formation via cyclization of intermediates with urea or thiourea derivatives, often catalyzed by Lewis acids (e.g., ZnCl₂) .
- Substituent introduction through alkylation or Friedel-Crafts reactions. For example, the 4-methylphenyl group can be introduced via nucleophilic substitution using 4-methylbenzyl chloride . Key optimization parameters: Temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (5–10 mol%).
Q. Which spectroscopic techniques are critical for characterizing chromeno-oxazine derivatives?
Structural confirmation requires:
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and oxazine methyl groups (δ 2.1–2.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in fused ring systems .
- HRMS : Validates molecular formula (e.g., C₂₀H₁₉NO₃ for the target compound) with <5 ppm mass error .
- FT-IR : Confirms carbonyl (C=O, 1680–1720 cm⁻¹) and ether (C-O-C, 1200–1250 cm⁻¹) functionalities .
Q. What in vitro assays are used to screen chromeno-oxazine derivatives for biological activity?
- Antimicrobial : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with MIC values reported .
- Antioxidant : DPPH radical scavenging (IC₅₀) compared to ascorbic acid .
- Osteoblast/osteoclast modulation : ALP activity assays (osteoblasts) and TRAP staining (osteoclasts) using cell lines like MC3T3-E1 or RAW264.7 .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of chromeno-oxazine derivatives?
- Molecular docking : Targets like COX-2 (PDB: 5KIR) or RANKL (PDB: 7T9L) to assess binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .
- QSAR models : Use descriptors (logP, polar surface area) to correlate substituents (e.g., methyl vs. trifluoromethyl) with bioactivity .
- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. How do steric and electronic effects of substituents influence reactivity in chromeno-oxazine derivatives?
- Steric effects : Bulky groups (e.g., 3,4,5-trimethoxybenzyl) hinder cyclization, requiring higher temperatures (120°C vs. 80°C) for oxazine formation .
- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) reduce nucleophilicity, slowing alkylation reactions. Substituent Hammett constants (σ) correlate with reaction rates . Example: 4-Methylphenyl (σ = -0.17) enhances electron density, accelerating electrophilic substitutions compared to chlorophenyl (σ = +0.23) .
Q. What strategies resolve contradictions in reported biological data across studies?
- Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
- Dose-response curves : Compare EC₅₀ values instead of single-dose results (e.g., compound 7 in showed 2.5 µM EC₅₀ for osteoblast activation vs. 10 µM in earlier studies).
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity (I² > 50% indicates significant variation) .
Methodological Challenges & Solutions
Q. How to optimize reaction yields in multi-step chromeno-oxazine synthesis?
Q. What analytical approaches validate the stability of chromeno-oxazine derivatives under physiological conditions?
- pH stability : Incubate compound in buffers (pH 2–9) for 24h; monitor degradation via HPLC (e.g., <5% degradation at pH 7.4 ).
- Thermal stability : TGA/DSC analysis (decomposition >200°C indicates suitability for lyophilization) .
- Light sensitivity : UV-Vis spectroscopy (λmax shift >10 nm suggests photodegradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
